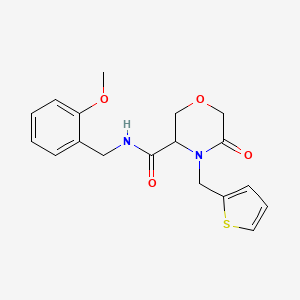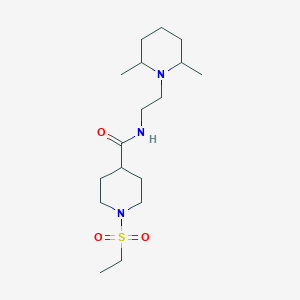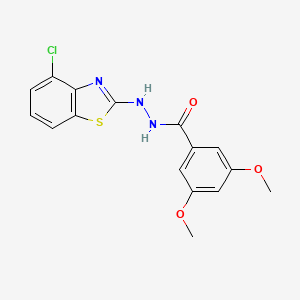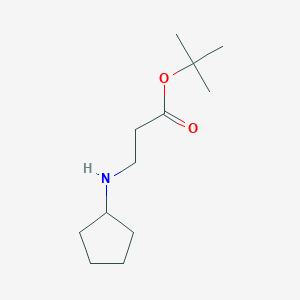
Tert-butyl 3-(cyclopentylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(cyclopentylamino)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a derivative of propanoic acid and has a cyclopentylamino group attached to the third carbon atom.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 3-(cyclopentylamino)propanoate involves the reaction of tert-butyl acrylate with cyclopentylamine in the presence of a catalyst.
Starting Materials
Tert-butyl acrylate, Cyclopentylamine, Catalyst
Reaction
Add tert-butyl acrylate to a reaction flask, Add cyclopentylamine to the reaction flask, Add catalyst to the reaction flask, Heat the reaction mixture to a specific temperature and maintain it for a specific time, Cool the reaction mixture and extract the product using a suitable solvent, Purify the product using column chromatography or recrystallization
Mécanisme D'action
The mechanism of action of tert-butyl 3-(cyclopentylamino)propanoate involves the inhibition of HDACs and LSD1 enzymes. HDACs are involved in the deacetylation of histone proteins, which leads to the repression of gene expression. LSD1 is involved in the demethylation of lysine residues on histone proteins, which also leads to the repression of gene expression. By inhibiting these enzymes, tert-butyl 3-(cyclopentylamino)propanoate can restore normal gene expression patterns and potentially treat diseases associated with their dysregulation.
Effets Biochimiques Et Physiologiques
Tert-butyl 3-(cyclopentylamino)propanoate has been shown to exhibit potent inhibitory activity against HDACs and LSD1 enzymes. This inhibition leads to the restoration of normal gene expression patterns, which can potentially treat diseases associated with their dysregulation. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor activities, which further support its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl 3-(cyclopentylamino)propanoate is its potent inhibitory activity against HDACs and LSD1 enzymes. This activity makes it a promising candidate for drug discovery and development. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for research on tert-butyl 3-(cyclopentylamino)propanoate. One potential direction is the development of more potent and selective inhibitors of HDACs and LSD1 enzymes. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative disorders. Additionally, the development of more efficient synthesis methods for tert-butyl 3-(cyclopentylamino)propanoate could facilitate its use in drug discovery and development.
Applications De Recherche Scientifique
Tert-butyl 3-(cyclopentylamino)propanoate has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in epigenetic regulation, and their dysregulation has been implicated in the development of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
tert-butyl 3-(cyclopentylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-13-10-6-4-5-7-10/h10,13H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUMKBOYVOHBEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(cyclopentylamino)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

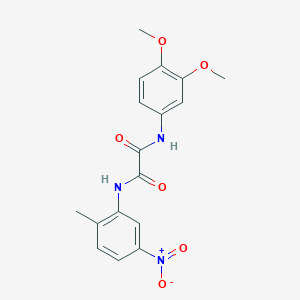
![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2385222.png)
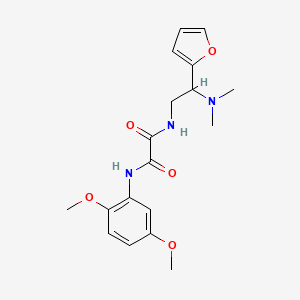
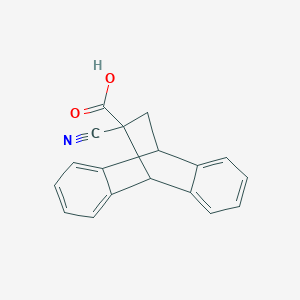
![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
![2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2385229.png)
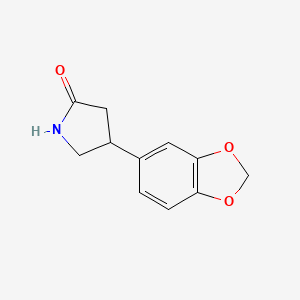
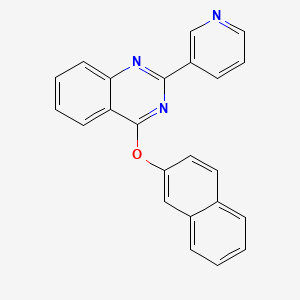
![2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid](/img/structure/B2385232.png)
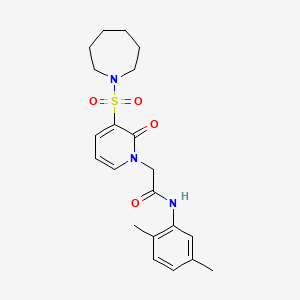
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385236.png)
